molecular formula C16H13IO3 B1345416 2-Ethoxycarbonyl-3'-iodobenzophenone CAS No. 890098-39-2

2-Ethoxycarbonyl-3'-iodobenzophenone

Cat. No.: B1345416
CAS No.: 890098-39-2
M. Wt: 380.18 g/mol
InChI Key: QGMNPDGUCSMKHT-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Ethoxycarbonyl-3’-iodobenzophenone typically involves the reaction of 3-iodobenzoyl chloride with ethyl benzoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

2-Ethoxycarbonyl-3’-iodobenzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The carbonyl group in the benzophenone core can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl group.

Mechanism of Action

The mechanism of action of 2-Ethoxycarbonyl-3’-iodobenzophenone involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom and the carbonyl group are key sites for chemical transformations, allowing the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

2-Ethoxycarbonyl-3’-iodobenzophenone can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of 2-Ethoxycarbonyl-3’-iodobenzophenone due to the presence of the iodine atom, which can be selectively replaced or modified in various chemical reactions.

Properties

IUPAC Name

ethyl 2-(3-iodobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IO3/c1-2-20-16(19)14-9-4-3-8-13(14)15(18)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMNPDGUCSMKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641528
Record name Ethyl 2-(3-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-39-2
Record name Ethyl 2-(3-iodobenzoyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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